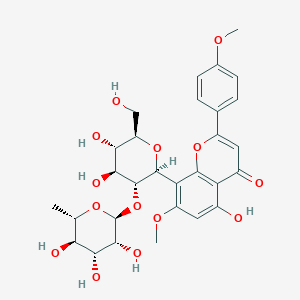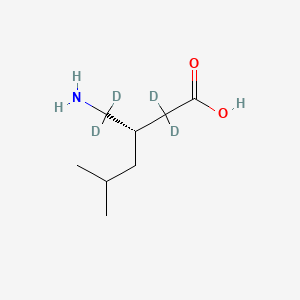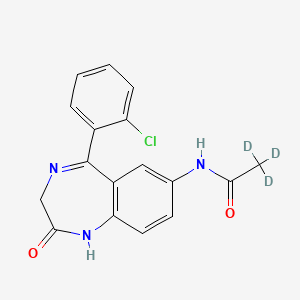
7-Acetamido-d3 Clonazepam
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Acetamido-d3 Clonazepam: is a deuterated derivative of clonazepam, a well-known benzodiazepineIt is primarily used in research settings, particularly in studies involving drug metabolism and pharmacokinetics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Acetamido-d3 Clonazepam involves the reduction of clonazepam to 7-amino-clonazepam, followed by acetylation to form 7-acetamido-clonazepam. The reduction step typically employs a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions. The acetylation step involves the use of acetic anhydride (Ac2O) in the presence of a base like pyridine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Acetamido-d3 Clonazepam undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert this compound to its hydroxylated derivatives.
Reduction: The compound can be reduced back to 7-amino-clonazepam.
Substitution: Various nucleophiles can substitute the acetamido group under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: 3-hydroxy-7-acetamido-clonazepam.
Reduction: 7-amino-clonazepam.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-Acetamido-d3 Clonazepam is used as a reference standard in analytical chemistry for the quantification of clonazepam and its metabolites in biological samples .
Biology: In biological research, it is used to study the metabolic pathways and pharmacokinetics of clonazepam. The deuterated form helps in distinguishing the compound from endogenous substances in mass spectrometry .
Medicine: The compound is used in preclinical studies to understand the metabolism and potential drug interactions of clonazepam. It helps in optimizing dosing regimens and improving therapeutic outcomes .
Industry: In the pharmaceutical industry, this compound is used in the development of new benzodiazepine derivatives with improved pharmacokinetic profiles .
Wirkmechanismus
7-Acetamido-d3 Clonazepam, like clonazepam, acts as a positive allosteric modulator of gamma-aminobutyric acid (GABA) receptors. It enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and reduced excitability. This mechanism is responsible for its anxiolytic, anticonvulsant, and sedative effects .
Vergleich Mit ähnlichen Verbindungen
Clonazepam: The parent compound, used primarily for its anticonvulsant and anxiolytic properties.
7-Amino-clonazepam: A metabolite of clonazepam, formed by the reduction of the nitro group.
3-Hydroxy-clonazepam: Another metabolite formed by hydroxylation.
Uniqueness: 7-Acetamido-d3 Clonazepam is unique due to its deuterated nature, which makes it a valuable tool in pharmacokinetic studies. The presence of deuterium atoms helps in tracking the compound in biological systems without interference from endogenous substances .
Eigenschaften
Molekularformel |
C17H14ClN3O2 |
|---|---|
Molekulargewicht |
330.8 g/mol |
IUPAC-Name |
N-[5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-7-yl]-2,2,2-trideuterioacetamide |
InChI |
InChI=1S/C17H14ClN3O2/c1-10(22)20-11-6-7-15-13(8-11)17(19-9-16(23)21-15)12-4-2-3-5-14(12)18/h2-8H,9H2,1H3,(H,20,22)(H,21,23)/i1D3 |
InChI-Schlüssel |
CSSPKOOFFDJUJC-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC2=C(C=C1)NC(=O)CN=C2C3=CC=CC=C3Cl |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=C1)NC(=O)CN=C2C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



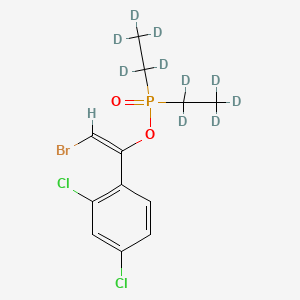
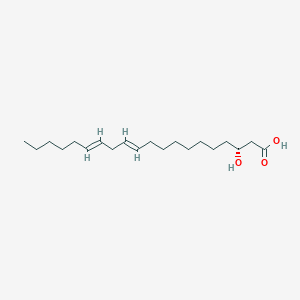

![6-~{Tert}-butyl-8-fluoranyl-2-[2-(hydroxymethyl)-3-[1-methyl-5-[(5-morpholin-4-ylcarbonylpyridin-2-yl)amino]-6-oxidanylidene-pyridazin-3-yl]phenyl]phthalazin-1-one](/img/structure/B13444270.png)

![(8S,11R,13S,14S,17S)-3'-(difluoromethylidene)-11-[4-(furan-3-yl)phenyl]-13-methylspiro[1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,2'-oxolane]-3-one](/img/structure/B13444292.png)


![(Z)-2-{2-azabicyclo[2.2.1]heptan-2-yl}-N'-hydroxyethanimidamide](/img/structure/B13444308.png)

